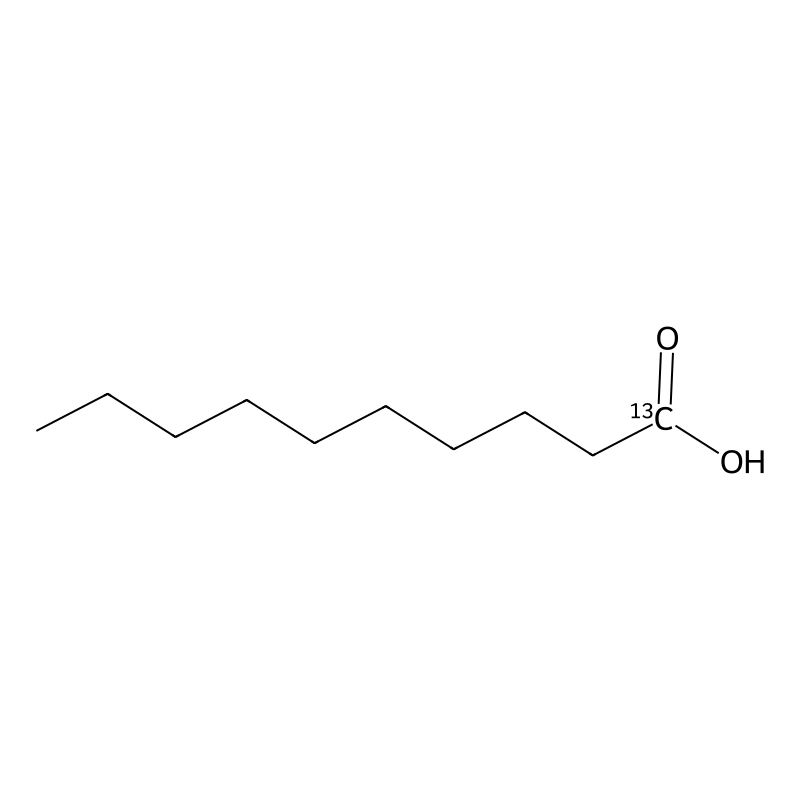

(113C)decanoic acid

Content Navigation

Unlabeled decanoic acid fails in quantitative tracking due to endogenous background. Uniform [U-13C] labeling adds cost and NMR complexity. This C1-labeled 13C decanoic acid (≥99 atom % 13C) uniquely resolves CPT1-dependent beta-oxidation studies. • Enables specific tracking of neuronal C10 beta-oxidation via 13CO2 release, without C8's CPT1 bypass. • Precursor for 13C-labeled LNPs and dendritic architectures for non-radioactive biodistribution tracking. • Cost-effective internal standard for medium-chain fatty acid quantification in plasma and tissues.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1-13C)decanoic acid is a medium-chain fatty acid isotopically enriched (≥99 atom % 13C) specifically at the carboxyl carbon (C1). Presenting a precise +1 Da mass shift compared to its unlabeled counterpart, it is highly valued in procurement for isotope dilution mass spectrometry, metabolic flux analysis, and specialized precursor synthesis . Unlike 14C radioisotopes, this stable isotope allows for safe, non-radioactive tracking of lipid metabolism—such as beta-oxidation via 13CO2 release—and serves as a traceable building block for advanced lipid nanoparticles (LNPs) in gene delivery applications [1] [2].

Research Fit

Generic substitution with unlabeled decanoic acid fails in quantitative assays because it cannot be distinguished from endogenous lipid pools via mass spectrometry or NMR. Substituting with uniformly labeled [U-13C]decanoic acid introduces unnecessary 13C-13C spin-spin coupling in NMR spectra and significantly increases procurement costs when only carboxyl-specific tracking is required. Furthermore, substituting with the closely related [1-13C]octanoic acid (C8) in metabolic studies is fundamentally flawed; neuronal models demonstrate that C10 beta-oxidation is strictly dependent on carnitine palmitoyltransferase I (CPT1), whereas C8 is not, meaning the two medium-chain fatty acids exhibit drastically different metabolic kinetics and cannot be used interchangeably in ketogenic diet research [1].

Substitution Risk

-

Unlabeled decanoic acidChromatographically inseparable and indistinguishable from endogenous analyte; cannot serve as internal standard.

-

Differently positioned 13C label (e.g., 10-13C)Tracks a different metabolic fragment, compromising carboxyl-group fate analysis.

-

Deuterium-labeled analog (e.g., decanoic-d19)Retention time shift may cause differential matrix effects, introducing quantification bias.

Differential Beta-Oxidation in Neuronal Models

In SH-SY5Y neuronal cell models evaluating Medium-Chain Triglyceride (MCT) ketogenic diets, tracking 13CO2 release reveals that [1-13C]decanoic acid is beta-oxidized at a significantly lower rate than[1-13C]octanoic acid, achieving only 20% of the C8 oxidation rate[1]. This divergence occurs because C10 oxidation is highly dependent on carnitine palmitoyltransferase I (CPT1) activity, which is intrinsically low in neurons [1]. Furthermore, co-incubation with 62.5 µM unlabeled C8 impairs the beta-oxidation of 250 µM [1-13C]C10 by 29%[1].

| Evidence Dimension | Neuronal beta-oxidation rate (13CO2 release) |

| Target Compound Data | Low beta-oxidation rate; highly CPT1-dependent |

| Comparator Or Baseline | [1-13C]octanoic acid (C8) baseline |

| Quantified Difference | C10 oxidation rate is only 20% of C8; co-incubation with C8 further impairs C10 oxidation by 29% |

| Conditions | SH-SY5Y neuronal cells, 250 µM fatty acid concentration, 20h incubation |

Buyers formulating MCT metabolic assays must procure the exact C10 tracer, as substituting with C8 yields fundamentally different mitochondrial metabolic kinetics.

In Vivo Tracking of Dendritic Lipid Nanoparticles

(1-13C)decanoic acid serves as a trackable precursor for synthesizing isotopically labeled dendritic architectures and lipid conjugates used in non-viral gene delivery[1]. When formulated into lipid nanoparticles (LNPs) for replicon RNA delivery, the incorporation of the 13C stable isotope at the C1 position allows the delivery vehicle to be quantitatively tracked post-administration via mass spectrometry or nuclear magnetic resonance (NMR) imaging [1].

| Evidence Dimension | In vivo material tracking capability |

| Target Compound Data | 13C-labeled dendritic lipid nanoparticles (LNPs) |

| Comparator Or Baseline | Unlabeled decanoic acid-derived LNPs |

| Quantified Difference | Enables non-radioactive NMR/MS biodistribution tracking distinct from abundant endogenous 12C/1H tissue backgrounds |

| Conditions | In vitro and in vivo tracking of replicon RNA-loaded dendritic nanoparticles |

Enables regulatory-compliant, non-radioactive pharmacokinetic and biodistribution tracking of novel gene delivery vectors during preclinical development.

Precise Quantification via +1 Da Mass Shift

For isotope dilution mass spectrometry, (1-13C)decanoic acid provides a clean +1 Da mass shift (yielding an M+1 profile) compared to endogenous decanoic acid . Unlike [U-13C]decanoic acid, which provides a larger mass shift but at a significantly higher procurement cost and with complex NMR coupling, the single 13C label at the carboxyl group is an effective choice for accurate absolute quantification of medium-chain fatty acids in complex biological matrices .

| Evidence Dimension | Mass shift and spectral simplicity |

| Target Compound Data | M+1 mass shift (99 atom % 13C) |

| Comparator Or Baseline | Unlabeled decanoic acid (M+0) and [U-13C]decanoic acid (M+10) |

| Quantified Difference | Provides +1 Da separation from endogenous lipids without the complex 13C-13C spin coupling of uniform labeling |

| Conditions | Isotope dilution mass spectrometry and NMR analysis |

Provides a cost-effective, precise internal standard for clinical and research lipidomics without the spectral complexity of uniformly labeled analogs.

MCT Ketogenic Diet Metabolism Studies

Ideal for tracking specific C10 beta-oxidation rates and CPT1-dependence in neuronal models via 13CO2 release assays[1].

Non-Viral Gene Delivery Tracking

Used as a precursor to synthesize 13C-labeled lipid nanoparticles (LNPs) and dendritic architectures, enabling non-radioactive in vivo biodistribution tracking via NMR or MS [2].

Isotope Dilution Mass Spectrometry

Serves as a cost-effective internal standard for quantifying medium-chain fatty acids in plasma, serum, or tissue samples, leveraging its precise +1 Da mass shift .

Targeted Decarboxylation Assays

Perfect for enzymatic studies where the cleavage of the carboxyl group is the primary event being monitored, as the single label at C1 provides a direct, unambiguous readout without background interference .

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types